molecular formula C14H22O3Si B8702946 Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 104292-83-3

Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B8702946
CAS No.: 104292-83-3
M. Wt: 266.41 g/mol
InChI Key: YHIBCIDSHJXHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a useful research compound. Its molecular formula is C14H22O3Si and its molecular weight is 266.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104292-83-3

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoic acid

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-11-6-8-12(9-7-11)13(15)16/h6-9H,10H2,1-5H3,(H,15,16)

InChI Key

YHIBCIDSHJXHRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxymethylbenzoic acid (1 g) in DCM (66 mL) was added imidazole (985 mg, 2.2 equiv) followed by the addition of t-butyldimethylsilyl chloride (TBSCl) (1.09 g, 1.1 equiv). The reaction mixture was stirred at room temperature for 3 days and was diluted with DCM (50 mL) and 1 N HCl. The aqueous phase was extracted with DCM, and the combined organic extracts were dried over sodium sulfate and concentrated in vacuo to provide the title compound (1.44 g, 82% yield).
Quantity
1 g
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reactant
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985 mg
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reactant
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66 mL
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1.09 g
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50 mL
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Yield
82%

Synthesis routes and methods II

Procedure details

The photolabile linker was prepared as described by Holmes et al. in J. Org. Chem., 60: 2318-2319 (1995). 2-methoxy-4-acetylphenol was treated with Br—(CH2)3—CO2CH3 and K2CO3 in DMF and the product was reacted with excess hydroxylamine hydrochloride/pyridine/H2O. The oxime formed was reduced with H2/Pd/C in acetic acid and the resulting amine trifluoroacetylated with the anhydride in pyridine. The product was crystallized from ethanol water (80% four steps). The product was nitrated with concentrated nitrous acid in acetic acid (86%). The protecting groups were removed by reflux in NaOH/MeOH/H2O and the crude product was reacted with Fmoc chloride (81%). 4-[(tert-butyldimethylsiloxy)methyl]benzoic acid (TBDMS-HMBA) was prepared as described by Kita et al. in J. Org. Chem., 51: 4150-4158 (1986). 4-(hydroxymethyl)-benzoic acid (0.76 g, 5 mmol) was reacted with tert-butyldimethylsilyl chloride (2.29 g, 15 mmol) and imidazole (2.04 g, 30 mmol) in dry DMF (12 mL). Aqueous workup gave (0.86 g) 65% yield of the 4-[(tert-butyldimethylsiloxy)methyl]benzoic acid with melting point 157-159° C., δppm 8.06 (d, J=8 Hz); 7.39(d, J=8 Hz); 4.78 (s); 0.94 (s); 0.11 (s).
[Compound]
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amine
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anhydride
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0.76 g
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reactant
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2.29 g
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reactant
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2.04 g
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reactant
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12 mL
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